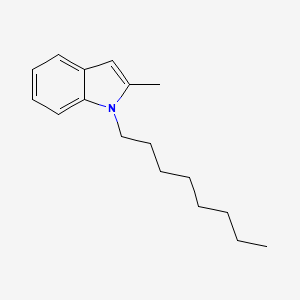

![molecular formula C6H7N5 B1360416 4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidina CAS No. 6284-74-8](/img/structure/B1360416.png)

4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

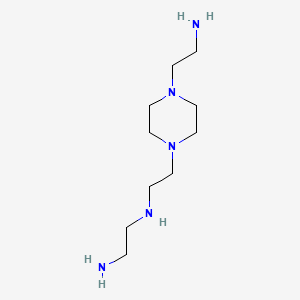

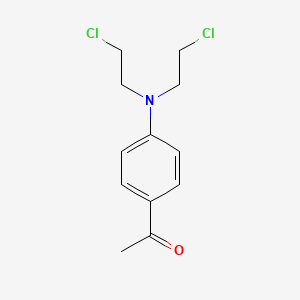

N-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H7N5. It has a molecular weight of 149.16 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .

Synthesis Analysis

The synthesis of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves various chemical reactions. For instance, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .Molecular Structure Analysis

The molecular structure of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the InChI code: 1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3, (H2,7,8,9,10,11) .Chemical Reactions Analysis

The chemical reactions involving n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple steps. For instance, the compound can be involved in the formation of pyrazol-3-one 2a and 2b substrates .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto ha sido evaluado por su actividad citotóxica in vitro contra la línea celular de cáncer de mama humano (MCF7), mostrando potencial como agente anticancerígeno .

Inhibición de la Kinasa

Se ha utilizado en el desarrollo de inhibidores de JAK3, con modificaciones en la estructura del anillo de pirazol para mejorar la eficacia .

Actividad Biológica

Como un análogo de la purina, exhibe una gama de actividades biológicas que incluyen propiedades antiinflamatorias, antiproliferativas y antifúngicas .

Diseño de Fármacos

El compuesto sirve como una estructura central en el diseño y síntesis de nuevas pirazolo[3,4-d]pirimidinas con diversas actividades biológicas dirigidas .

Orientación a CDK2

Está presente en pequeñas moléculas diseñadas para dirigirse a CDK2, una proteína quinasa importante involucrada en la regulación del ciclo celular .

Mecanismo De Acción

Target of Action

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is the CDK2/cyclin A2 pathway . CDK2, when inhibited, disrupts the normal cell cycle, affecting downstream processes such as DNA replication and cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The result of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the compound’s inhibitory effect on CDK2, leading to disruptions in the cell cycle and ultimately inducing apoptosis .

Propiedades

IUPAC Name |

N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXBSUPHBFYSQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901681 |

Source

|

| Record name | NoName_817 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6284-74-8 |

Source

|

| Record name | 6284-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

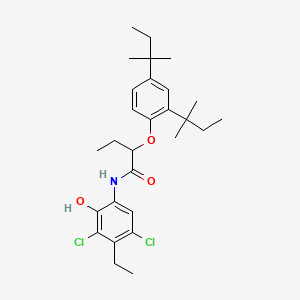

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)